Bis(4-chlorophenyl) disulfoxide
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Overview
Description
Bis(4-chlorophenyl) disulfoxide: is an organosulfur compound with the molecular formula C12H8Cl2OS2 It is characterized by the presence of two 4-chlorophenyl groups connected by a disulfoxide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of 4-chlorophenylthiol: One common method involves the oxidation of 4-chlorophenylthiol using oxidizing agents such as hydrogen peroxide or sodium hypochlorite.
Microwave-Assisted Synthesis: Another method involves the reaction of elemental sulfur with 1-chloro-4-iodobenzene in the presence of a copper oxide nanopowder catalyst.
Industrial Production Methods: While specific industrial production methods for bis(4-chlorophenyl) disulfoxide are not well-documented, the methods mentioned above can be scaled up for industrial applications. The choice of method depends on factors such as cost, yield, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(4-chlorophenyl) disulfoxide can undergo further oxidation to form sulfone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium hypochlorite, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Bis(4-chlorophenyl) disulfide.
Substitution: Substituted bis(4-chlorophenyl) derivatives.
Scientific Research Applications
Chemistry:
Polymer Synthesis: Bis(4-chlorophenyl) disulfoxide is used as a precursor in the synthesis of poly(p-phenylene sulfide), a high-performance thermoplastic.
Biology and Medicine:
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents, inhibiting the growth of various bacterial strains.
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry:
Mechanism of Action
Mechanism of Action: The mechanism by which bis(4-chlorophenyl) disulfoxide exerts its effects depends on the specific application. In antimicrobial applications, the compound disrupts bacterial cell membranes, leading to cell death . In catalytic processes, it acts as a ligand, facilitating the formation of active catalytic species .
Molecular Targets and Pathways:
Antimicrobial Action: Targets bacterial cell membranes.
Catalysis: Involves coordination with metal centers to form active catalytic complexes.
Comparison with Similar Compounds
Bis(4-chlorophenyl) disulfide: Similar structure but lacks the sulfoxide group, leading to different chemical properties and reactivity.
Bis(4-chlorophenyl) sulfone: Contains a sulfone group instead of a disulfoxide, resulting in higher oxidation states and different applications.
4,4’-Dichlorodiphenyl sulfone: Another related compound with distinct properties and uses in polymer production.
Uniqueness: Its ability to undergo diverse chemical reactions and its role in advanced material synthesis highlight its importance .
Properties
CAS No. |
6275-39-4 |
---|---|
Molecular Formula |
C12H8Cl2O2S2 |
Molecular Weight |
319.2 g/mol |
IUPAC Name |
1-chloro-4-(4-chlorophenyl)sulfinylsulfinylbenzene |
InChI |
InChI=1S/C12H8Cl2O2S2/c13-9-1-5-11(6-2-9)17(15)18(16)12-7-3-10(14)4-8-12/h1-8H |
InChI Key |
LCXVCECTWHFMQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)S(=O)C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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